Ethyl 2-cyano-3-oxo-3-phenylpropanoate
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Overview
Description
Ethyl 2-cyano-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It is also known by its IUPAC name, ethyl 3-cyano-2-oxo-3-phenylpropanoate . This compound is characterized by the presence of a cyano group, a keto group, and a phenyl group attached to a propanoate ester. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-oxo-3-phenylpropanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base, followed by oxidation . The reaction conditions typically include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 2-cyano-3-oxo-3-phenylpropanoate has a wide range of applications in scientific research:
Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-oxo-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The keto group can undergo tautomerization, influencing the compound’s reactivity. These interactions can modulate various biochemical processes, making the compound valuable in research and development.
Comparison with Similar Compounds
Ethyl 2-cyano-3-oxo-3-phenylpropanoate can be compared with other similar compounds, such as:
Ethyl 3-cyano-3-phenylpyruvate: Similar structure but different reactivity due to the presence of a pyruvate group.
Ethyl 2-cyano-3-oxo-3-(4-methylphenyl)propanoate: Similar structure with a methyl-substituted phenyl group, affecting its chemical properties.
Uniqueness: this compound is unique due to its combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.
Properties
IUPAC Name |
ethyl 2-cyano-3-oxo-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)11(14)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMQFPHQYBORTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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